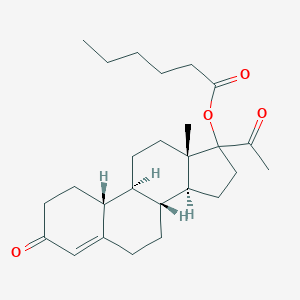

Gestonorone caproate

概要

準備方法

合成経路と反応条件

ゲストノロンカプロエートは、ゲストロン(17α-ヒドロキシ-19-ノルプロゲステロン)とカプロン酸(ヘキサン酸)のエステル化によって合成されます。 反応は一般的に、エステル化プロセスを促進するために酸触媒を使用します .

工業的生産方法

ゲストノロンカプロエートの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終生成物の高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 エステル化反応は大規模反応器で行われ、生成物は結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類

ゲストノロンカプロエートは、次のものを含むいくつかの種類の化学反応を起こします。

還元: C5、C3、およびC20位置での還元.

加水分解: エステル結合を加水分解してゲストロンとカプロン酸を生成.

一般的な試薬と条件

還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)があります。

加水分解: 加水分解には、塩酸(HCl)または水酸化ナトリウム(NaOH)などの試薬を用いて酸性または塩基性条件を使用できます。

主要な生成物

科学的研究の応用

Medical Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)

Gestonorone caproate has been studied extensively for its effectiveness in treating BPH. Clinical trials have demonstrated significant improvements in urinary flow rates and reductions in residual urine volume among patients receiving this treatment.

- Case Study : A randomized controlled trial involving 30 male patients reported that 78% experienced a decrease in residual urine after a treatment period of 2 to 3 months. The study utilized a dosage of 200 mg administered weekly via intramuscular injection, highlighting the compound's clinical efficacy in managing urinary symptoms associated with BPH .

2. Management of Endometrial Cancer

The compound has also been investigated for its role in treating endometrial cancer. Its mechanism as a progestogen helps modulate hormonal influences on tumor growth.

- Clinical Insights : Research indicates that this compound can exhibit antiproliferative effects on cancer cells, suggesting potential benefits in hormone-sensitive malignancies .

Pharmacodynamics and Mechanism of Action

This compound acts primarily as an agonist of the progesterone receptor. Its pharmacological profile includes:

- Potency : It is approximately 20 to 25 times more potent than natural progesterone. Studies have shown that it can suppress testosterone levels significantly in men, indicating its strong antigonadotropic activity .

- Metabolic Pathways : The metabolism involves reduction at specific carbon positions (C3, C5, C20), leading to various metabolites that retain progestogenic activity. Notably, it does not exhibit glucocorticoid activity, which differentiates it from other steroid hormones .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as:

- Decreased libido

- Worsened glucose tolerance

- Local injection site reactions

These side effects are important considerations when evaluating the therapeutic use of this compound .

作用機序

ゲストノロンカプロエートは、プロゲステロンなどのプロゲステロンの生物学的標的であるプロゲステロン受容体のアゴニストとして作用します . それはプロゲステロン受容体に結合し、天然プロゲステロンの効果を模倣します。 この結合は、遺伝子発現の調節と、性腺刺激ホルモン分泌の抑制などのその後の生理学的効果をもたらします .

類似化合物の比較

類似化合物

ゲストロン: ゲストノロンカプロエートの親化合物で、同様のプロゲステロン活性があります.

ノレチステロン: 異なる薬物動態特性を持つ別の合成プロゲステロン.

メドロキシプロゲステロン酢酸塩: 異なる臨床的用途で広く使用されているプロゲステロン.

独自性

ゲストノロンカプロエートは、カプロン酸との特異的なエステル化によって特徴付けられており、筋肉内投与時の作用時間の延長とバイオアベイラビリティの改善などの薬物動態特性を強化しています .

類似化合物との比較

Similar Compounds

Gestronol: The parent compound of gestonorone caproate, with similar progestogenic activity.

Norethisterone: Another synthetic progestogen with different pharmacokinetic properties.

Medroxyprogesterone acetate: A widely used progestogen with distinct clinical applications.

Uniqueness

This compound is unique due to its specific esterification with caproic acid, which enhances its pharmacokinetic properties, such as prolonged duration of action and improved bioavailability when administered intramuscularly .

生物活性

Gestonorone caproate, a synthetic progestogen, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer. Its biological activity is characterized by its potent agonistic effect on the progesterone receptor, which underlies its therapeutic applications. This article explores the pharmacodynamics, clinical efficacy, and metabolic pathways of this compound, supported by data tables and relevant case studies.

Chemical and Pharmacological Profile

This compound is chemically classified as a progestin with the molecular formula and a molecular weight of 414.58 g/mol. It is known for its long-acting properties and is administered via intramuscular injection, typically at doses ranging from 100 to 200 mg weekly .

- Progesterone Receptor Agonism : this compound acts as an agonist for the progesterone receptor, leading to various biological effects including anti-androgenic activity in prostate tissues.

- Inhibition of Testosterone Uptake : It decreases testosterone uptake in the prostate gland, contributing to its therapeutic effects in BPH .

Pharmacodynamics

This compound exhibits high potency compared to other progestogens. In animal studies, it has been shown to be approximately 20 to 25 times more potent than progesterone when administered subcutaneously . The compound's pharmacokinetics reveal that after administration, peak plasma concentrations are reached within approximately three days, with a half-life of about 7.5 days .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 414.58 g/mol |

| Peak Plasma Concentration | 420 ± 160 ng/mL |

| Time to Peak Concentration | 3 ± 1 days |

| Elimination Half-Life | 7.5 ± 3.1 days |

| Excretion (Feces:Urine Ratio) | 72%:28% |

Clinical Efficacy in Benign Prostatic Hyperplasia

A notable clinical study involving 30 male patients with BPH demonstrated significant improvements in urinary flow rates and residual urine volume following treatment with this compound. The study reported a decrease in residual urine in 78% of patients after a treatment period of 2 to 3 months .

Case Study Summary

- Study Design : Randomized controlled trial with intramuscular administration of this compound (200 mg weekly).

- Outcomes :

- Improvement in urinary flow rates.

- Decrease in urethral occlusion observed in follow-up cystopanendoscopy.

Side Effects and Safety Profile

While this compound is generally well-tolerated, it has been associated with side effects such as decreased libido and worsened glucose tolerance in men . Injection site reactions are also common but typically mild.

Metabolic Pathways

The metabolism of this compound involves reduction at specific carbon positions (C3, C5, C20), leading to various metabolites that retain progestogenic activity. Notably, it undergoes both and reductions, although the latter is reduced compared to natural progesterone due to its caproate ester structure .

Table 2: Metabolites of this compound

| Metabolite | Description |

|---|---|

| Isomers of 19-norpregnanetriol | Major metabolites formed |

| Isomers of 19-norpregnanediol-20-one | Indicates metabolic pathway |

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCMZMFZXXQDJ-UKNJCJGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871837 | |

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-28-7 | |

| Record name | Gestonorone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestonorone caproate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestonorone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestonorone caproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?

A2: [] Yes, research indicates that treatment with this compound can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []

Q2: What is the impact of this compound on the mammary gland development in fetuses?

A3: [] Studies on mice have shown that administering this compound during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.

Q3: Has this compound demonstrated any clinical efficacy in treating BPH?

A4: [, ] Yes, several studies have explored the use of this compound in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []

Q4: Are there any histological changes observed in endometrial carcinoma after treatment with this compound?

A6: [] Yes, studies involving pre-hysterectomy administration of this compound in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []

Q5: What are some of the limitations of using this compound?

A7: [] Despite its potential benefits, this compound use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like this compound can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []

Q6: How does the duration of this compound treatment affect its efficacy in reducing prostate size?

A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing this compound treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []

Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for this compound?

A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as this compound is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from this compound treatment.

Q8: Have there been any observations of specific cell types within prostatic tissue following this compound treatment?

A10: [] Yes, during electron microscopic studies on the effects of this compound on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that this compound might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。